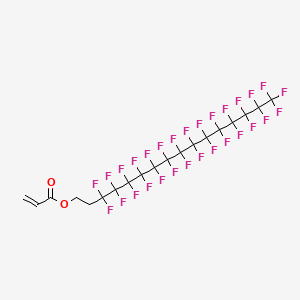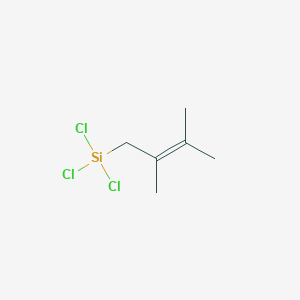
Trichloro(2,3-dimethylbut-2-en-1-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro(2,3-dimethylbut-2-en-1-yl)silane is a chemical compound with the molecular formula C6H11Cl3Si. It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(2,3-dimethylbut-2-en-1-yl)silane typically involves the reaction of 2,3-dimethylbut-2-en-1-ol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction can be represented as follows:
2,3-dimethylbut-2-en-1-ol+trichlorosilane→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, primary or secondary amines, and thiols are commonly used. The reactions are typically carried out in aprotic solvents like tetrahydrofuran or dimethylformamide.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Major Products:
Silanols: Formed through hydrolysis or oxidation.
Siloxanes: Result from the condensation of silanols.
Substituted Silanes: Produced through nucleophilic substitution reactions.
科学研究应用
Trichloro(2,3-dimethylbut-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the introduction of silicon-containing groups into organic molecules. It serves as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity. It is also used in the development of silicon-based drug delivery systems.
Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.
作用机制
The mechanism of action of Trichloro(2,3-dimethylbut-2-en-1-yl)silane involves the formation of reactive intermediates through the cleavage of silicon-chlorine bonds. These intermediates can then react with various nucleophiles or undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in nucleophilic substitution reactions, the silicon atom acts as an electrophilic center, attracting nucleophiles to replace the chlorine atoms.
相似化合物的比较
- Trichloro(2,3-dimethylbutan-2-yl)silane
- Trichloro(2,3-dimethyl-2-butenyl)silane
- Trimethylsilyl chloride
Comparison: Trichloro(2,3-dimethylbut-2-en-1-yl)silane is unique due to the presence of the 2,3-dimethylbut-2-en-1-yl group, which imparts distinct reactivity and steric properties. Compared to similar compounds, it offers different reactivity patterns and can be used to introduce specific structural features into target molecules. Its unique structure makes it valuable for specialized applications in organic synthesis and material science.
属性
CAS 编号 |
29310-11-0 |
|---|---|
分子式 |
C6H11Cl3Si |
分子量 |
217.6 g/mol |
IUPAC 名称 |
trichloro(2,3-dimethylbut-2-enyl)silane |
InChI |
InChI=1S/C6H11Cl3Si/c1-5(2)6(3)4-10(7,8)9/h4H2,1-3H3 |
InChI 键 |
MOZIWIMFXNHJKP-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C)C[Si](Cl)(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


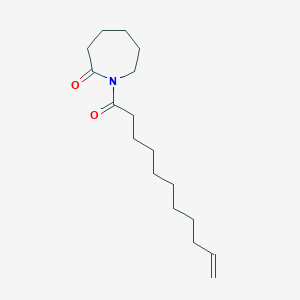
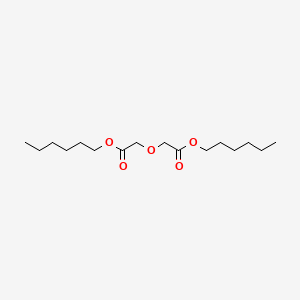
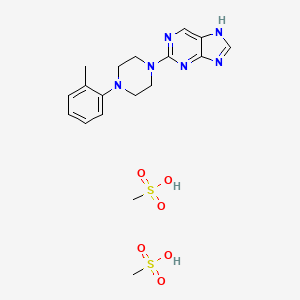
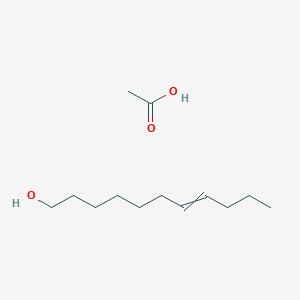
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)
![2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one](/img/structure/B14677287.png)
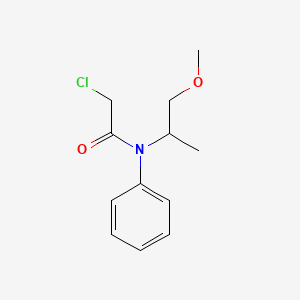
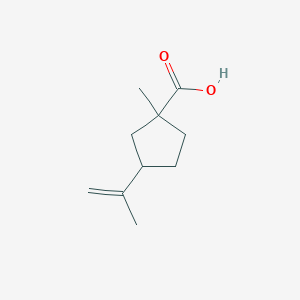


![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
